

A Comprehensive Technical Guide to the Spectroscopic Characterization of Cyclopentyl Hexanoate

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Compound of Interest

Compound Name: Cyclopentyl hexanoate

Cat. No.: B8742183

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This guide provides an in-depth exploration of the essential spectroscopic techniques used to characterize the molecular structure and purity of **Cyclopentyl hexanoate** (CAS No: 5413-59-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and grounds its protocols in authoritative standards to ensure scientific integrity.

Cyclopentyl hexanoate is an ester with the molecular formula $C_{11}H_{20}O_2$. Its structure consists of a cyclopentyl group attached to the oxygen of a hexanoate chain. Accurate structural confirmation and purity assessment are critical for its application in research and industry, making a thorough understanding of its spectroscopic signature indispensable. This guide will detail the principles, experimental workflows, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The data presented herein is a combination of referenced information and expert-predicted values based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for anticipating and interpreting experimental results.

Molecular Structure for Spectroscopic Assignment

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in **Cyclopentyl hexanoate** are numbered as follows. This numbering scheme will be used consistently throughout the guide.

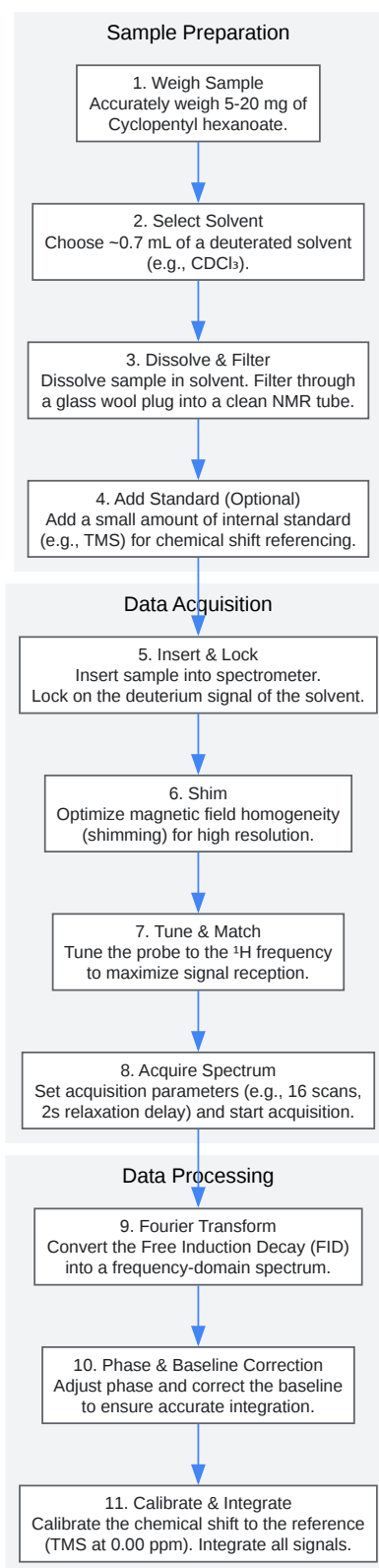
Caption: Numbering scheme for **Cyclopentyl hexanoate**.

Proton (^1H) Nuclear Magnetic Resonance (NMR) Spectroscopy Expertise & Rationale

^1H NMR spectroscopy is a cornerstone technique for organic structure elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For **Cyclopentyl hexanoate**, ^1H NMR is essential to confirm the distinct proton environments of the linear hexanoate chain and the cyclic pentyl group. The chemical shift (δ) of each proton signal reveals its electronic environment, the integration provides the relative ratio of protons, and the spin-spin coupling (splitting pattern) elucidates the number of neighboring protons, allowing for a complete mapping of the proton framework.

Experimental Protocol: ^1H NMR

A robust protocol ensures data quality and reproducibility. The following steps represent a self-validating system for acquiring high-quality ^1H NMR data.^{[1][2]}



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Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ^1H NMR Data and Interpretation

The predicted ^1H NMR spectrum of **Cyclopentyl hexanoate** in CDCl_3 is detailed below. Chemical shifts are influenced by the electronegativity of the ester oxygen atoms and the aliphatic nature of the carbon chains.

Assigned Protons (Position)	Predicted δ (ppm)	Multiplicity	Integration	Rationale for Prediction
H-1 (CH ₃)	0.91	Triplet (t)	3H	Terminal methyl group in an alkyl chain, least deshielded.
H-2 (CH ₂)	1.63	Sextet	2H	Methylene group adjacent to H-1 and H-3.
H-3 (CH ₂)	1.32	Multiplet (m)	2H	Methylene group shielded by other alkyl groups.
H-4 (CH ₂)	1.32	Multiplet (m)	2H	Similar environment to H-3, leading to overlapping signals.
H-5 (CH ₂)	2.29	Triplet (t)	2H	Methylene group α to the carbonyl, deshielded by its electron-withdrawing effect. [3]
H-1' (CH)	5.15	Quintet	1H	Methine proton directly attached to the ester oxygen, highly deshielded.
H-2', H-5' (CH ₂)	1.70	Multiplet (m)	4H	Methylene groups adjacent to the methine (C-1').

H-3', H-4' (CH ₂)	1.58	Multiplet (m)	4H	Methylene groups β to the methine, more shielded than H-2'/H-5'.
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Interpretation:

- **Hexanoate Chain:** The signals for the hexanoate portion are expected to follow predictable patterns for a linear alkyl chain. The terminal methyl group (H-1) at ~0.91 ppm appears as a triplet due to coupling with the two H-2 protons. The methylene group alpha to the carbonyl (H-5) is significantly downfield at ~2.29 ppm due to the deshielding effect of the C=O group. [3] The remaining methylene protons (H-2, H-3, H-4) will appear in the typical aliphatic region of ~1.3-1.7 ppm, often as complex, overlapping multiplets.
- **Cyclopentyl Ring:** The most deshielded proton in the entire molecule is H-1' at ~5.15 ppm. This large downfield shift is a direct result of its attachment to the highly electronegative ester oxygen (O-7). Due to symmetry and rapid conformational changes, the four methylene groups of the cyclopentyl ring are expected to appear as two sets of signals. The protons on C-2' and C-5' are chemically equivalent, as are the protons on C-3' and C-4'. They will appear as complex multiplets around 1.5-1.7 ppm.

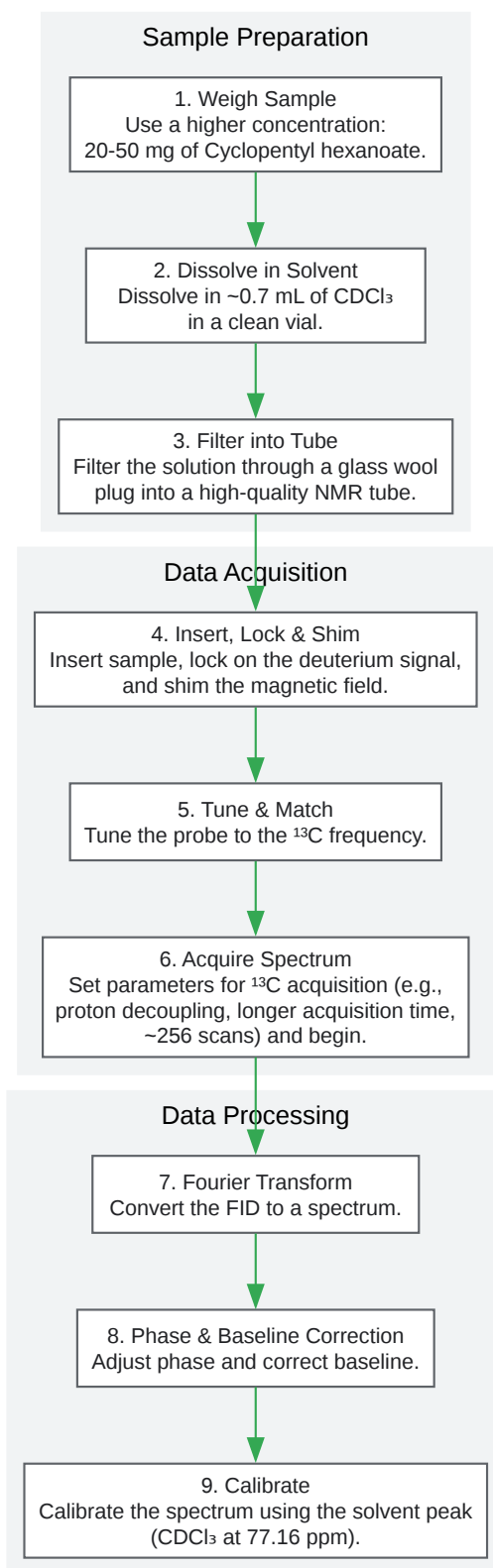
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom typically produces a single peak, making it an excellent tool for confirming the number of distinct carbon environments and identifying key functional groups. For **Cyclopentyl hexanoate**, ¹³C NMR is used to verify the presence of all 11 carbon atoms, and crucially, to identify the characteristic carbonyl carbon of the ester group, which has a highly diagnostic chemical shift.

Experimental Protocol: ¹³C NMR

The protocol for ^{13}C NMR is similar to that for ^1H NMR but requires adjustments to account for the lower natural abundance and sensitivity of the ^{13}C nucleus.[2]



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Caption: Workflow for ^{13}C NMR Spectroscopic Analysis.

Predicted ^{13}C NMR Data and Interpretation

The predicted ^{13}C NMR spectrum of **Cyclopentyl hexanoate** in CDCl_3 reveals 8 distinct signals, as symmetry in the cyclopentyl ring makes certain carbons chemically equivalent.

Assigned Carbon (Position)	Predicted δ (ppm)	Rationale for Prediction
C-6 (C=O)	173.5	Carbonyl carbon of an ester, highly deshielded and characteristic.[4]
C-1' (CH)	76.8	Carbon directly bonded to the ester oxygen, significantly deshielded.
C-5 (CH ₂)	34.4	Carbon α to the carbonyl group.
C-2', C-5' (CH ₂)	32.8	Equivalent carbons in the cyclopentyl ring adjacent to C-1'.
C-2 (CH ₂)	31.4	Methylene carbon in the hexanoate chain.
C-4 (CH ₂)	24.8	Methylene carbon in the hexanoate chain.
C-3', C-4' (CH ₂)	23.7	Equivalent carbons in the cyclopentyl ring β to C-1'.
C-3 (CH ₂)	22.4	Methylene carbon in the hexanoate chain.
C-1 (CH ₃)	14.0	Terminal methyl carbon, most shielded.

Interpretation:

- The most downfield signal at ~173.5 ppm is unequivocally assigned to the ester carbonyl carbon (C-6). Its chemical shift is highly diagnostic for this functional group.[4]
- The second most downfield signal at ~76.8 ppm corresponds to the methine carbon of the cyclopentyl ring (C-1') that is directly attached to the ester oxygen.
- The remaining signals appear in the aliphatic region (~14-35 ppm). Due to the plane of symmetry in the time-averaged structure of the cyclopentyl ring, carbons C-2' and C-5' are equivalent, and C-3' and C-4' are equivalent, resulting in only two signals for these four carbons.[5] The carbons of the hexanoate chain (C-1 to C-5) are all chemically distinct and will show separate signals.

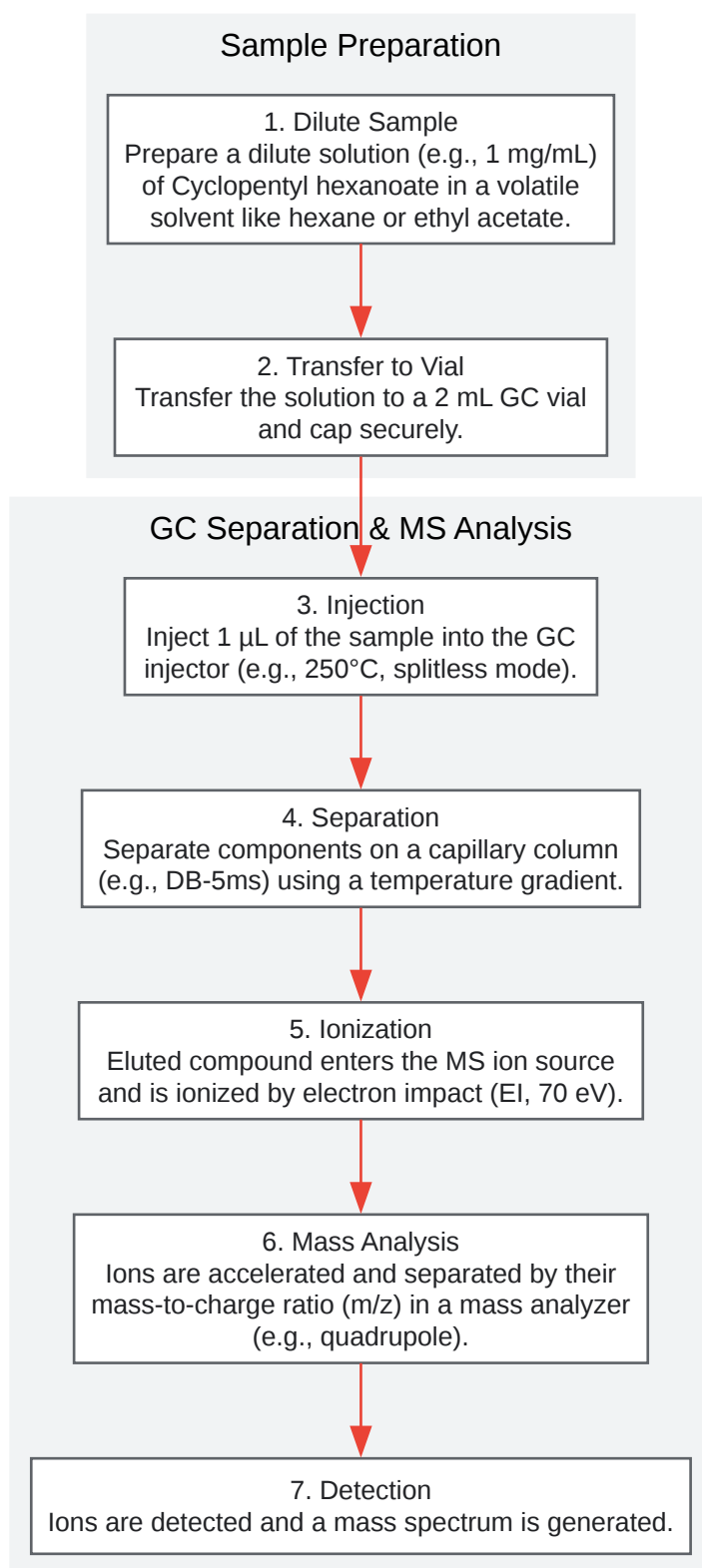
Mass Spectrometry (MS)

Expertise & Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. When a molecule is ionized, it forms a molecular ion ($M^{+\bullet}$), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion is often unstable and fragments in predictable ways. For **Cyclopentyl hexanoate**, MS can confirm the molecular weight of 184.28 g/mol and provide structural clues based on the characteristic fragmentation of the ester and alkyl groups.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like esters. The GC separates the sample from any impurities before it enters the mass spectrometer.



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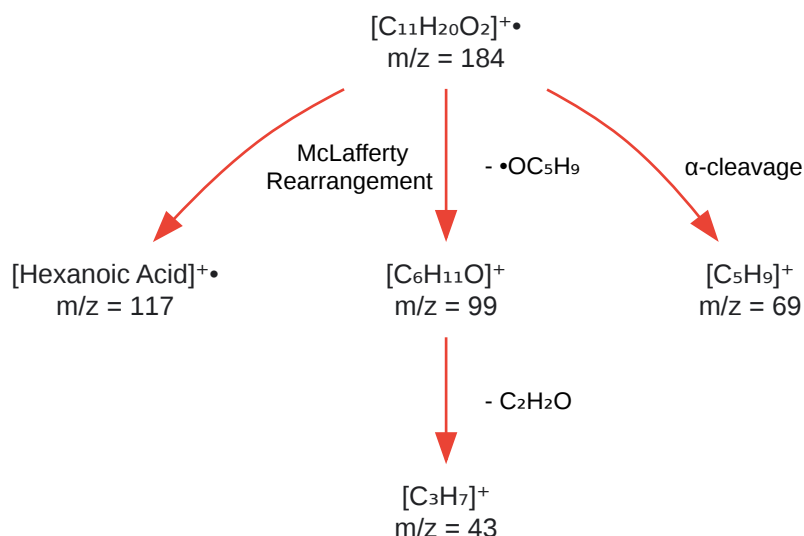
Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of **Cyclopentyl hexanoate** is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z Value	Predicted Identity	Rationale for Prediction
184	$[\text{C}_{11}\text{H}_{20}\text{O}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$).
117	$[\text{CH}_3(\text{CH}_2)_4\text{CO}_2\text{H}]^+\bullet$	McLafferty rearrangement product (Hexanoic acid). A very common and diagnostic fragmentation for esters with a γ -hydrogen.
99	$[\text{CH}_3(\text{CH}_2)_4\text{CO}]^+$	Acylium ion formed by the loss of the cyclopentoxy radical ($\bullet\text{OC}_5\text{H}_9$).
69	$[\text{C}_5\text{H}_9]^+$	Cyclopentyl cation, formed by cleavage of the ester C-O bond. A very stable and likely abundant fragment.
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation, from fragmentation of the hexanoate chain.

Interpretation and Fragmentation Pathways: The fragmentation of **Cyclopentyl hexanoate** is governed by the stability of the resulting cations and neutral radicals.^{[6][7]}



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Caption: Predicted major fragmentation pathways for **Cyclopentyl hexanoate**.

- Molecular Ion (m/z 184): The peak corresponding to the intact molecule minus one electron. Its intensity may be low due to the instability of the ester under EI conditions.
- McLafferty Rearrangement (m/z 117): This is a highly characteristic fragmentation for esters. It involves the transfer of a hydrogen atom from the γ -carbon (C-3) of the hexanoate chain to the carbonyl oxygen, followed by cleavage of the α - β bond (C-4/C-5) to eliminate a neutral alkene (propene) and form the enol of hexanoic acid.[8]
- Acylium Ion (m/z 99): Cleavage of the bond between the carbonyl carbon and the ester oxygen (O-7) results in the loss of a cyclopentoxy radical, forming a stable acylium ion.
- Cyclopentyl Cation (m/z 69): Cleavage of the bond between the ester oxygen (O-7) and the cyclopentyl carbon (C-1') generates the stable cyclopentyl cation. This is expected to be a very prominent, possibly the base peak.[9]

Infrared (IR) Spectroscopy

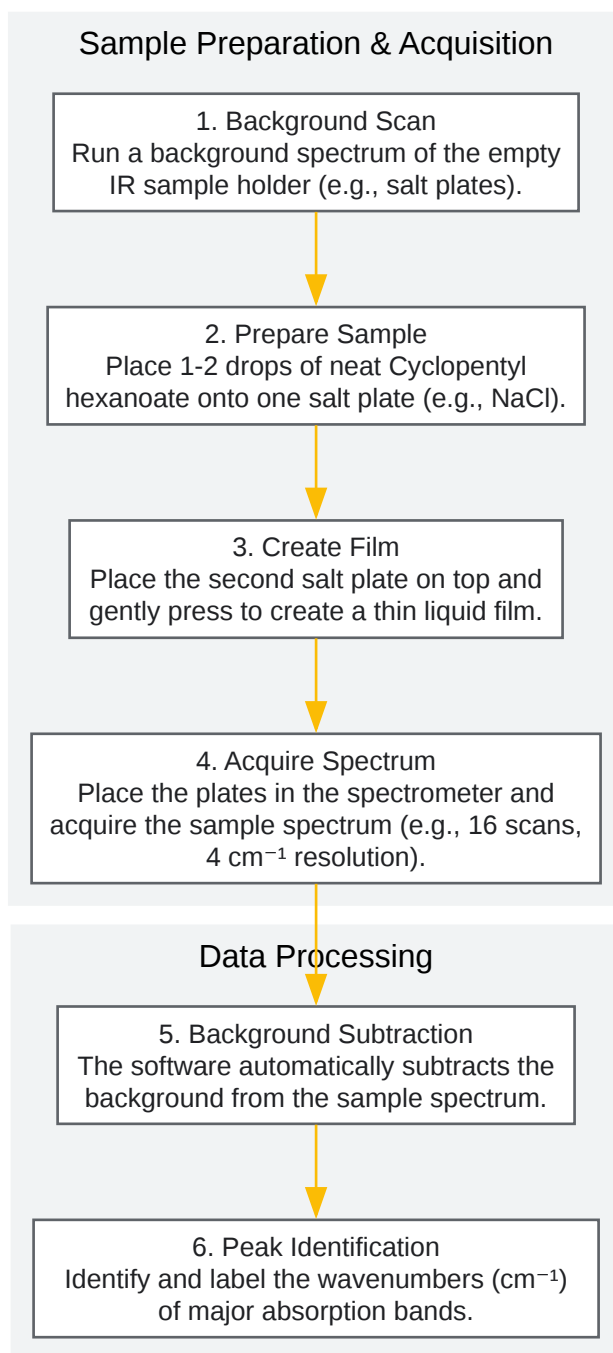
Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these

frequencies match that of infrared radiation, the radiation is absorbed. Esters have two highly characteristic absorptions: a strong, sharp peak for the carbonyl (C=O) stretch and another strong peak for the C-O stretch. The absence of a broad O-H stretch is also a key confirmation.

Experimental Protocol: FTIR (Liquid Film)

For a liquid sample like **Cyclopentyl hexanoate**, the simplest and most common method is to acquire the spectrum as a thin liquid film.



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Caption: Workflow for FTIR Spectroscopic Analysis (Liquid Film).

Predicted IR Absorption Bands and Interpretation

The IR spectrum is divided into the functional group region ($>1500\text{ cm}^{-1}$) and the fingerprint region ($<1500\text{ cm}^{-1}$).[\[10\]](#)

Wavenumber (cm^{-1})	Predicted Intensity	Vibration Type	Rationale for Prediction
2960-2850	Strong	C-H (sp^3) Stretch	Characteristic of all alkyl C-H bonds in the hexanoate and cyclopentyl groups. [11]
1738	Very Strong, Sharp	C=O Stretch	The most prominent peak in the spectrum, characteristic of a saturated aliphatic ester. [10]
1465	Medium	C-H Bend	Methylene (scissoring) vibrations. [12]
1175	Strong	C-O Stretch	Asymmetric stretch of the O=C-O ester linkage. This is another key diagnostic peak for an ester.

Interpretation:

- C-H Stretch ($2960\text{-}2850\text{ cm}^{-1}$): The presence of strong absorptions in this region confirms the aliphatic nature of the molecule.
- C=O Stretch ($\sim 1738\text{ cm}^{-1}$): A very strong and sharp absorption in this region is the definitive signature of the carbonyl group. Its position is typical for a saturated ester, distinguishing it from conjugated esters or carboxylic acids.[\[10\]](#)[\[13\]](#)
- C-O Stretch ($\sim 1175\text{ cm}^{-1}$): A strong band in the fingerprint region confirms the C-O single bond of the ester functionality.

- Absence of O-H: Critically, the absence of any broad absorption band in the 3200-3600 cm^{-1} region confirms the absence of hydroxyl groups (from unreacted alcohol or hydrolyzed acid), indicating the purity of the ester.^[10]

Summary

The combination of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating characterization of **Cyclopentyl hexanoate**. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework, MS verifies the molecular weight and reveals structural motifs through fragmentation, and IR spectroscopy provides rapid confirmation of the key ester functional group. By understanding the principles behind each technique and applying them to the predicted data, researchers can confidently identify and assess the purity of this compound.

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